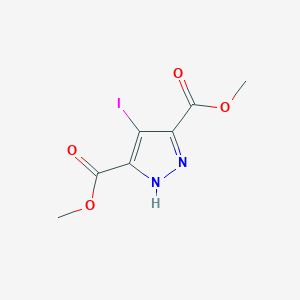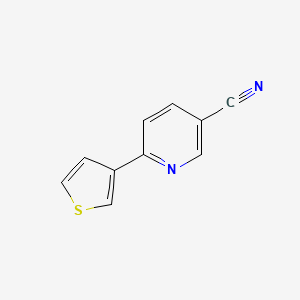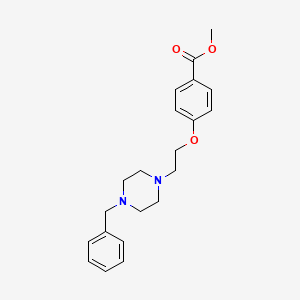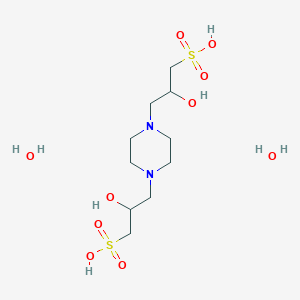
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate is a useful research compound. Its molecular formula is C10H26N2O10S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermodynamics and Buffer Solutions
- Buffer Solutions for pH Control : Piperazine-N,N′-bis-2-hydroxypropane-sulfonic acid (POPSO sesquisodium salt), closely related to 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid) dihydrate, demonstrates useful properties for pH control in physiological pH regions (7.0 to 8.5). Its second acidic dissociation constants and thermodynamic functions have been studied extensively (Roy et al., 2014).
Chemical Synthesis and Structures
- Isostructural Compounds Synthesis : Research on isostructural compounds like 1,4-bis{[hydroxy(phenyl)phosphoryl]methyl}piperazine-1,4-diium derivatives, which share similarities with the compound , has been conducted, showing interesting chemical properties and hydrogen bonding patterns (Du & Wang, 2013).
Buffer Systems in Biological Applications
- Buffer Systems in Dialysis : Compounds like PIPES, closely related to the 3,3'-(Piperazine-1,4-diyl)bis compound, have been used in buffer systems for the dialysis of bovine spermatozoa, indicating their significance in biological applications (Garcı́a & Graham, 1989).
Effect in Solvent Mixtures
- Solvent Mixture Effects : Studies have shown that the dissociation constants of similar zwitterionic buffers like POPSO change with varying organic content in solvent mixtures, suggesting potential applications in biochemistry and physiology (Azab & Nour, 1999).
Applications in Membrane Science
- Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes, incorporating compounds like 3,3'-(Piperazine-1,4-diyl)bis, have been developed, showing improved water flux and dye treatment capabilities (Liu et al., 2012).
Enthalpy Changes in Mixtures
- Enthalpy in Water-Methanol Mixtures : Research into the enthalpy changes for the proton ionization of similar buffers in water-methanol mixtures provides insights into solvent-solute interactions, relevant for biochemical processes (Jumean & Abdo, 2006).
Crystal Structure Analysis
- Crystal Structure and Network Formation : The crystal structure of a buffer reagent related to 3,3'-(Piperazine-1,4-diyl)bis has been analyzed, showing a three-dimensional network formed by hydrogen bonds (Zhao et al., 2006).
Sulfomethylation Studies
- Sulfomethylation of Piperazine : Studies on the sulfomethylation of piperazine, a component of the compound , have been conducted to explore its potential in creating mixed-side-chain macrocyclic chelates (Westrenen & Sherry, 1992).
Pharmaceutical Applications
- Antioxidant Properties : Research on derivatives of piperazine has revealed antioxidant properties, indicating potential pharmaceutical applications (Malík et al., 2017).
Antimalarial Drug Discovery
- Antimalarial Drug Development : Piperazine derivatives have been explored for their potential in antimalarial drug development, suggesting possible medicinal applications (Deprez-Poulain & Melnyk, 2005).
Nanotechnology
- Nanotechnology in Synthesis : Nano-sized N-sulfonic acid has been synthesized and used in the production of biologically active compounds, demonstrating the utility of such compounds in nanotechnology (Goli-Jolodar et al., 2018).
Water Treatment
- Forward Osmosis Water Treatment : A pH-responsive piperazine derivative has been used as a draw solute for arsenic removal in water treatment through forward osmosis, highlighting its environmental applications (Wu et al., 2019).
Supramolecular Chemistry
- Supramolecular Architecture : Research on piperazine derivatives has led to the development of novel supramolecular architectures, suggesting applications in materials science (Sun et al., 2003).
Antibacterial Activity
- Antibacterial Activity Research : Piperazine derivatives have been studied for their antibacterial properties, providing insights into their potential use in antimicrobial applications (Xu et al., 2012).
Wirkmechanismus
Target of Action
POPSO Dihydrate primarily targets anion uniporters . These are transport proteins that facilitate the movement of anions across the cell membrane.
Mode of Action
POPSO Dihydrate acts as a zwitterionic buffer . It increases osmolality and shows marked inhibition of anion uniport . This means it reduces the ability of anion uniporters to transport anions across the cell membrane.
Biochemical Pathways
The inhibition of anion uniport by POPSO Dihydrate affects the ionic balance within the cell . This can have downstream effects on various biochemical pathways, particularly those that rely on the transport of anions.
Result of Action
The inhibition of anion uniport by POPSO Dihydrate can lead to changes in the ionic balance within the cell . This can affect various cellular processes. For example, POPSO Dihydrate has been found to enhance copper uptake and toxicity in algae . It also impairs the mitochondrial inner membrane , which could potentially affect energy production within the cell.
Eigenschaften
IUPAC Name |
2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O8S2.2H2O/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSOJBZKKTTWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594852 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918131-36-9 |
Source


|
| Record name | 3,3'-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid)--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)
![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)
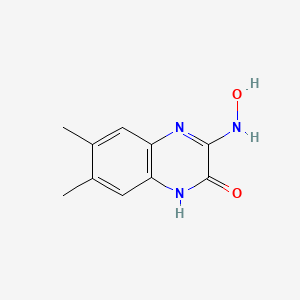
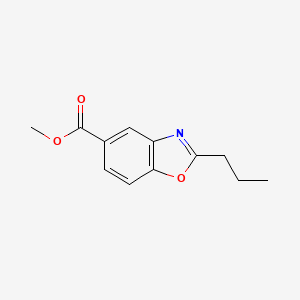
![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
